4-Benzylsulfanyl-6-methylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
6308-34-5 |
|---|---|
Molecular Formula |
C12H13N3S |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-benzylsulfanyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3S/c1-9-7-11(15-12(13)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15) |
InChI Key |
FFISJOKFSFTPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 4 Benzylsulfanyl 6 Methylpyrimidin 2 Amine and Its Analogs
Retrosynthetic Analysis of the 4-Benzylsulfanyl-6-methylpyrimidin-2-amine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the C4-S bond and the bonds forming the pyrimidine (B1678525) ring.
C4-S Bond Disconnection : The most logical first disconnection is the bond between the pyrimidine ring and the sulfur atom. This disconnection points to two key precursors: a benzyl (B1604629) electrophile, such as benzyl bromide or benzyl chloride, and the nucleophilic intermediate, 2-amino-6-methylpyrimidine-4-thiol (B1303998) (which exists in tautomeric equilibrium with 2-amino-6-methyl-1,6-dihydropyrimidine-4-thione).
Pyrimidine Ring Disconnection : The 2-amino-6-methylpyrimidine-4-thiol scaffold can be further broken down. The formation of a 2-aminopyrimidine (B69317) ring typically involves the condensation of a three-carbon component with a source of the N-C-N fragment. This leads to precursors such as a β-dicarbonyl compound (or a functional equivalent like a β-ketoester) and guanidine (B92328) or its salts. Specifically, ethyl acetoacetate (B1235776) or acetylacetone (B45752) can provide the carbon backbone, while guanidine provides the N1, C2, and N3 atoms of the ring. An alternative involves using thiourea (B124793), which would directly lead to a pyrimidine-2-thione, requiring further manipulation.
This analysis suggests a plausible forward synthesis beginning with the condensation of ethyl acetoacetate and guanidine, followed by functional group manipulation at the C4 position to introduce the thiol, and finally, S-alkylation with a benzyl halide.
Conventional and Innovative Synthetic Pathways to this compound
Building on the retrosynthetic analysis, both multi-step and one-pot strategies can be devised for the synthesis of the target molecule.
A common and reliable method for synthesizing this compound involves a sequential, multi-step approach. This pathway offers clear control over each transformation, facilitating the purification of intermediates.
The foundational step is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a guanidine salt to form the 2-aminopyrimidine ring. A typical sequence is as follows:
Formation of the Pyrimidinone Intermediate : Condensation of ethyl acetoacetate with guanidine nitrate (B79036) in the presence of a base like sodium ethoxide yields 2-amino-6-methylpyrimidin-4-ol.
Chlorination : The hydroxyl group at the C4 position is a poor leaving group and must be activated. This is commonly achieved by treating the pyrimidinol with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4-chloro-6-methylpyrimidine (B145687).
Thionation : The chloro-substituent is then displaced by a sulfur nucleophile. This can be accomplished by reacting the 4-chloro intermediate with thiourea followed by hydrolysis, or with a reagent like sodium hydrosulfide (B80085) (NaSH), to produce 2-amino-6-methylpyrimidine-4-thiol.
S-Alkylation : The final step is the selective alkylation of the thiol group. The pyrimidine-4-thiol (B7810261) is treated with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to yield the final product, this compound.
Table 1: Multi-Step Synthesis Pathway Overview
| Step | Reaction | Key Reagents | Intermediate Product |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, Guanidine nitrate, NaOEt | 2-Amino-6-methylpyrimidin-4-ol |
| 2 | Chlorination | POCl₃ | 2-Amino-4-chloro-6-methylpyrimidine |
| 3 | Thionation | Thiourea or NaSH | 2-Amino-6-methylpyrimidine-4-thiol |
One-pot multicomponent reactions (MCRs) are highly efficient as they combine multiple reaction steps in a single vessel, reducing waste and saving time. mdpi.combenthamdirect.com The Biginelli reaction is a classic example, though it typically produces dihydropyrimidines. tandfonline.com However, modifications and related MCRs have been developed for the synthesis of fully aromatic pyrimidines.
For the target scaffold, a potential one-pot strategy could involve the reaction of a β-ketone, an aldehyde, and a (thio)urea derivative. tandfonline.com A three-component reaction of an aldehyde, ethyl cyanoacetate, and guanidine nitrate has been shown to produce substituted 2-aminopyrimidines. benthamdirect.comresearchgate.net While a direct one-pot synthesis for this compound is not widely reported, related strategies for building the core 2-amino-4-sulfanylpyrimidine structure in a single step are an area of active research. These methods often rely on catalysts to drive the reaction sequence efficiently. mdpi.comresearchgate.net
Sustainable Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of sustainable or "green" methods that minimize environmental impact. researchgate.net Key approaches applicable to the synthesis of pyrimidine derivatives include microwave-assisted synthesis and solvent-free reaction conditions. acs.orgacs.org
Microwave-Assisted Synthesis : Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. eurekaselect.comsemanticscholar.org The synthesis of pyrimidine derivatives, including cyclocondensation and substitution reactions, has been shown to be highly efficient under microwave conditions. tandfonline.comacs.org For instance, the Biginelli condensation to form pyrimidine precursors can be accomplished in minutes under microwave irradiation, compared to hours with conventional heating. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to good | Often higher tandfonline.com |
| Side Reactions | More prevalent | Often reduced |
Solvent-Free Conditions : Eliminating volatile organic solvents is a primary goal of green chemistry. acs.org Syntheses of pyrimidine derivatives have been successfully carried out under solvent-free conditions, for example, by using a solid catalyst or by grinding the reactants together (mechanochemistry). acs.orgresearchgate.net Such methods reduce waste, lower costs, and simplify product purification. researchgate.net For example, one-pot, three-component syntheses of pyrimidine derivatives have been reported using catalysts under solvent-free conditions, demonstrating the viability of this approach. growingscience.com
Chemo- and Regioselective Synthesis Strategies for Scaffold Construction
Achieving high selectivity is crucial for an efficient synthesis, minimizing the formation of unwanted byproducts.
Regioselectivity : In the initial cyclization between an unsymmetrical 1,3-dicarbonyl like ethyl acetoacetate and guanidine, two different constitutional isomers could potentially form. However, the reaction is generally highly regioselective, leading predominantly to the 6-methyl-4-ol isomer due to the differential reactivity of the ketone and ester carbonyl groups.
Chemoselectivity : A key challenge is the selective S-alkylation in the final step. The intermediate, 2-amino-6-methylpyrimidine-4-thiol, possesses two potentially nucleophilic sites: the 2-amino group and the 4-thiol group. Under basic conditions, the thiol is readily deprotonated to form a highly nucleophilic thiolate anion, which preferentially attacks the benzyl halide electrophile. This inherent difference in nucleophilicity allows for highly chemoselective alkylation on the sulfur atom without significant N-alkylation of the amino group. The use of specialized reagents like TMPMgCl·LiCl can also be employed for highly selective functionalization of pyrimidine rings. nih.govresearchgate.net
Process Development Considerations for Laboratory-Scale Synthesis in Academic Research
Translating a synthetic route from paper to practice requires careful consideration of several factors for a successful and safe laboratory-scale synthesis.
Starting Materials : The precursors for the multi-step synthesis (ethyl acetoacetate, guanidine, POCl₃, benzyl bromide) are generally commercially available and relatively inexpensive, making this route feasible for academic research.
Reaction Conditions : The synthesis involves standard laboratory techniques. However, reagents like phosphorus oxychloride are corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere. The S-alkylation step is typically straightforward and can be run at room or slightly elevated temperatures.
Work-up and Purification : Each step requires an appropriate work-up procedure to isolate the intermediate. This may involve quenching the reaction, extraction with organic solvents, and washing. Purification is commonly achieved by recrystallization, which is often effective for the crystalline intermediates in this pathway, or by column chromatography for more difficult separations.
Scale-Up Potential : The described multi-step synthesis is generally scalable to the gram-scale typical for academic research. Key considerations for scaling up include managing the exothermicity of reactions and ensuring efficient mixing.
Analytical Characterization : Confirmation of the structure and purity of the final product and all intermediates is essential. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Infrared (IR) spectroscopy. Melting point analysis is also a valuable indicator of purity.
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, Melting Point. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Benzylsulfanyl 6 Methylpyrimidin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of the proton and carbon framework of 4-Benzylsulfanyl-6-methylpyrimidin-2-amine.
One-Dimensional (¹H and ¹³C) NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons of the benzylsulfanyl group (-S-CH₂-) would be expected to produce a singlet at approximately δ 4.0-4.5 ppm. The methyl group attached to the pyrimidine (B1678525) ring (-CH₃) would likely resonate as a singlet further upfield, around δ 2.3-2.6 ppm. The single proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely around δ 6.5-7.0 ppm. Finally, the amine protons (-NH₂) would present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration, but could be expected in the range of δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom. The carbons of the pyrimidine ring would be expected in the downfield region of the spectrum, typically between δ 150-170 ppm. The carbons of the benzyl group would appear in the aromatic region, from approximately δ 127-140 ppm. The methylene carbon of the benzylsulfanyl group is anticipated around δ 35-45 ppm, and the methyl carbon would be found in the upfield region, likely between δ 20-25 ppm.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H | 6.5-7.0 (s, 1H) | - |
| Benzyl-H (aromatic) | 7.2-7.5 (m, 5H) | 127-140 |
| -S-CH₂- | 4.0-4.5 (s, 2H) | 35-45 |
| -CH₃ | 2.3-2.6 (s, 3H) | 20-25 |
| -NH₂ | 5.0-6.0 (br s, 2H) | - |
| Pyrimidine-C (substituted) | - | 150-170 |
Two-Dimensional (2D-NMR) Correlation Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecular fragments, a suite of 2D-NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For this compound, this would primarily be useful in confirming the coupling between the protons on the benzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the methylene and methyl groups, as well as the protonated carbons of the aromatic and pyrimidine rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for establishing the connectivity between the benzyl group, the sulfur atom, and the pyrimidine ring, as well as the position of the methyl and amino groups on the pyrimidine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the methylene protons of the benzylsulfanyl group and the adjacent groups on the pyrimidine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₂H₁₃N₃S. The expected exact mass would be calculated and compared to the experimentally determined value, with a very small mass error tolerance, typically in the parts-per-million (ppm) range.
| Ion | Expected Exact Mass |
| [M+H]⁺ | 232.0899 |
| [M+Na]⁺ | 254.0719 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would be expected to involve the cleavage of the benzylic C-S bond and the S-pyrimidine bond. A prominent fragment ion would likely be the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Another significant fragment would correspond to the pyrimidine portion of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching of the benzyl and pyrimidine rings would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1500-1650 cm⁻¹ region. The C-S stretching vibration is typically weak and can be difficult to assign but may be observed in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric C-S-C stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 | 3300-3500 |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| C=N / C=C stretch (pyrimidine) | 1500-1650 | 1500-1650 |
| C-S stretch | 600-800 | 600-800 |
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
For instance, the crystal structure of similar aminopyrimidine compounds reveals crucial details about their molecular geometry. nih.govresearchgate.net In a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene (B151609) and pyrimidine rings was determined to be 3.99 (4)°. nih.gov This type of measurement is vital for understanding the spatial relationship between the different ring systems within this compound.
A hypothetical crystallographic analysis of this compound would yield a detailed data set, as illustrated by the data obtained for an analogous pyrimidine derivative presented in the table below.
Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyrimidine Analog
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₀ClN₃S |
| Formula Weight | 251.73 |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 6.8148 (11) |
| b (Å) | 10.6107 (16) |
| c (Å) | 16.509 (3) |
| Volume (ų) | 1193.7 (3) |
| Z | 4 |
| Temperature (K) | 293 |
Data derived from the analysis of a structurally similar compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating components of a mixture, thereby allowing for the purity assessment and isolation of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
HPLC is a cornerstone technique for verifying the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. nih.gov This method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
The purity of the compound is determined by injecting a solution onto the column and monitoring the eluent with a UV detector at a wavelength where the analyte exhibits strong absorbance. A pure sample will ideally show a single major peak. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. A validated HPLC method can provide precise and accurate quantification of purity. nih.gov
Table 2: Typical Parameters for an RP-HPLC Purity Analysis
| Parameter | Description |
|---|---|
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with a buffer (e.g., H₂SO₄) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200-260 nm |
| Injection Volume | 1-10 µL |
These parameters are based on general methods for analyzing similar amine-containing aromatic compounds and would require specific optimization for this compound. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the identification and quantification of volatile and semi-volatile compounds. mdpi.com Due to the polar nature of the amine group in this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com
Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process makes the analyte more suitable for GC analysis.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., ZB-5MS). mostwiedzy.pl The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum serves as a molecular fingerprint, showing the fragmentation pattern of the molecule. This allows for unambiguous identification of the compound and any impurities present. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. mostwiedzy.plscilit.com
Table 3: Illustrative GC-MS Analytical Conditions
| Parameter | Description |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Column | ZB-5MS capillary column (30 m × 0.25 mm I.D., 0.25 μm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |
These conditions are representative for the analysis of derivatized amines and would be a starting point for method development for this compound. sigmaaldrich.commostwiedzy.pl
Strategic Design and Synthesis of Derivatives and Analogs of 4 Benzylsulfanyl 6 Methylpyrimidin 2 Amine
Structure-Driven Design Principles for Chemical Modifications
The design of novel analogs of 4-Benzylsulfanyl-6-methylpyrimidin-2-amine is heavily guided by structure-activity relationship (SAR) studies and computational modeling. The 2-aminopyrimidine (B69317) scaffold is a recognized "privileged" structure in drug discovery, frequently serving as a hinge-binding motif in kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the protein backbone. biorxiv.orgnih.gov
Key design principles for modifying this scaffold include:
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties to enhance a desired characteristic without significantly altering the chemical structure. For the pyrimidine (B1678525) core, replacing a carbon atom with a nitrogen atom (e.g., pyridine (B92270) to pyrimidine) can increase polarity, improve water solubility, and reduce cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.compharmablock.com Conversely, replacing the pyrimidine nitrogen with a 'C-CN' unit (benzonitrile) can also mimic the hydrogen-bond accepting ability of the nitrogen atom. researchgate.net
Exploitation of Key Interactions: Modifications are designed to maximize interactions with biological targets. For instance, the 2-amino group and one of the ring nitrogens of the pyrimidine core are critical for forming hydrogen bonds. biorxiv.org Substituents on the benzylsulfane moiety and the pyrimidine ring can be tailored to engage in additional hydrophobic or polar interactions with the target protein. nih.govmdpi.com
Conformational Locking: Introducing rigidity into the molecule, for example through macrocyclization, can lock the compound in its bioactive conformation. This can lead to improved potency and selectivity. biorxiv.org
Scaffold Hopping: This involves replacing the central core scaffold with a chemically different but functionally similar one to explore new chemical space, improve properties, or circumvent existing patents. nih.govdundee.ac.ukrsc.org
These principles are often applied in an iterative cycle of design, synthesis, and biological testing to refine the molecular architecture and achieve the desired therapeutic profile.
Synthetic Methodologies for Diversification of the this compound Scaffold
A variety of synthetic methods are employed to create diverse libraries of compounds based on the this compound scaffold. These methodologies allow for systematic modifications at different positions of the molecule.
The benzylsulfane group offers a prime location for introducing diversity to explore interactions with the target protein. Modifications can be made to the phenyl ring or the sulfur linker.
Aromatic Substitution: Standard electrophilic or nucleophilic aromatic substitution reactions can be used to introduce a wide range of substituents (e.g., halogens, nitro, alkyl, alkoxy groups) onto the phenyl ring of the benzyl (B1604629) moiety.
Oxidation of the Sulfur Linker: The sulfide (B99878) linker can be oxidized to the corresponding sulfoxide (B87167) or sulfone. Structure-activity relationship (SAR) analyses have indicated that introducing such polar groups at this position can enhance inhibitory efficacy. For example, sulfoxides and sulfones have been shown to be more potent inhibitors than the parent sulfides in certain contexts. rsc.org
The table below illustrates potential modifications to the benzylsulfane moiety.
| Modification Site | Type of Substitution | Potential Functional Groups | Rationale |
| Phenyl Ring | Electron-donating groups | -OCH₃, -CH₃ | Modulate electronic properties, enhance hydrophobic interactions |
| Phenyl Ring | Electron-withdrawing groups | -Cl, -F, -NO₂ | Alter pKa, introduce halogen bonding potential |
| Sulfur Atom | Oxidation | -S(O)- (Sulfoxide), -S(O)₂- (Sulfone) | Increase polarity, potential for new hydrogen bond interactions rsc.org |
This table presents hypothetical modifications based on general synthetic principles.
The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions, while electrophilic substitution is more difficult and typically occurs at the C5 position. wikipedia.org
Common synthetic strategies for modifying the pyrimidine ring include:
Principal Synthesis: The most widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment (like a β-dicarbonyl compound) with an N-C-N fragment such as guanidine (B92328), urea, or an amidine. wikipedia.orgbu.edu.eg This allows for the introduction of various substituents at the 2, 4, and 6 positions from the outset.
Substitution at C5: The C5 position is the most favorable site for electrophilic aromatic substitution on the pyrimidine ring, especially when electron-donating groups are present. Reactions such as halogenation, nitration, and formylation can be carried out at this position. wikipedia.orgthieme-connect.de
Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for adding substituents to activated heterocycles, providing access to a wide range of derivatives. gsconlinepress.com
These reactions enable the creation of densely substituted pyrimidines, which are valuable for probing the SAR of the core scaffold. rsc.orgorganic-chemistry.org
The exocyclic amino group at the C2 position and the methyl group at the C6 position are also key sites for introducing molecular diversity.
N-Derivatization of the Amino Group: The 2-amino group can be acylated, alkylated, or used in condensation reactions to attach various side chains. oup.comrsc.org For example, reaction with succinimide-activated esters can introduce a variety of functional groups. oup.comnih.gov This allows for the exploration of interactions in the solvent-exposed regions of a target's binding site.
Modification of the Methyl Group: The methyl group at C6 can be a site for modification, although it is generally less reactive than other positions on the ring. The protons of the methyl group can be acidic enough to be removed by a strong base, creating a nucleophilic center that can react with electrophiles. For instance, lithiation can be used to introduce various functionalities. nih.gov Enzymatic mechanisms often activate the pyrimidine ring for methylation by initiating a nucleophilic attack at the C6 position, highlighting its potential reactivity. umich.edu
The table below summarizes derivatization possibilities at these positions.
| Position | Reaction Type | Example Reagents | Resulting Moiety |
| 2-Amino | Acylation | Acyl chlorides, Anhydrides | Amide |
| 2-Amino | Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| 2-Amino | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-Alkyl |
| 6-Methyl | Deprotonation/Alkylation | Strong base (e.g., LDA), Electrophile (e.g., R-X) | Extended Alkyl Chain |
This table presents hypothetical modifications based on general synthetic principles.
Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis are indispensable tools. capes.gov.br These high-throughput techniques enable the rapid generation of large libraries of related compounds for biological screening. acs.org
Key aspects of these approaches include:
Solution-Phase Parallel Synthesis: This method involves conducting multiple, separate reactions in an array format (e.g., in a 96-well plate). It allows for easy scale-up and purification, often using simple crystallization or extraction procedures. nih.gov
Solid-Phase Synthesis: In this technique, the pyrimidine scaffold or a precursor is attached to a solid support (a resin bead). Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin. This approach is well-suited for automation.
DNA-Encoded Libraries (DELs): This technology involves synthesizing libraries where each unique small molecule is covalently attached to a unique DNA barcode. This allows for the screening of massive libraries (billions of compounds) simultaneously against a protein target. nih.gov
These strategies have been successfully applied to generate large libraries based on pyrimidine and related heterocyclic scaffolds, significantly accelerating the early stages of drug discovery. capes.gov.bracs.org
Exploration of Novel Scaffolds Featuring the Pyrimidine Core
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the key biological activities of a known parent scaffold. nih.gov Starting from the 2-aminopyrimidine core, this approach has led to the discovery of diverse new chemical classes.
The rationale for exploring novel scaffolds includes:
Improving physicochemical properties such as solubility and metabolic stability. dundee.ac.uk
Discovering compounds with novel or improved selectivity profiles.
Generating new intellectual property.
Examples of novel scaffolds derived from or inspired by the 2-aminopyrimidine core are presented in the table below.
| Novel Scaffold Type | Description | Rationale/Application |
| Fused Pyrimidines | The pyrimidine ring is fused with another ring, such as an imidazole (B134444) or pyrazole. | Creates a more rigid structure, potentially increasing potency and selectivity. Examples include imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. dundee.ac.ukacs.orgacs.org |
| Aryl-2-Aminopyrimidines | An additional aryl group is attached directly to the pyrimidine ring (e.g., at C4 or C5). | Explores different spatial arrangements and new interactions with the target protein. nih.gov |
| Macrocyclic Pyrimidines | The pyrimidine core is incorporated into a larger macrocyclic ring structure. | Constrains the molecule into a specific conformation, which can enhance binding affinity and selectivity. biorxiv.org |
| Bioisosteric Cores | The pyrimidine ring is replaced with a bioisostere, such as a quinazoline. | Aims to retain key pharmacophoric features while altering the core structure to improve properties. nih.gov |
This exploration of novel scaffolds ensures the continued evolution of pyrimidine-based compounds, leading to the identification of new drug candidates with potentially superior properties. nih.govnih.gov
Investigation of Molecular Mechanisms and Biological Target Interactions of 4 Benzylsulfanyl 6 Methylpyrimidin 2 Amine
Identification and Validation of Specific Molecular Targets and Pathways
The initial step in characterizing a compound's mechanism of action is to identify and validate its specific molecular targets and the pathways it affects. This is a critical phase that directs all further mechanistic studies.
Enzymes are crucial regulators of biological processes and are common targets for therapeutic agents. Studies to determine if 4-Benzylsulfanyl-6-methylpyrimidin-2-amine can inhibit or activate key enzymes such as kinases, proteases, or phosphodiesterases have not been reported. Kinase inhibitor research, for example, often involves screening compounds against a panel of kinases to determine their potency and selectivity. nih.govresearchgate.net Similarly, assays for protease and phosphodiesterase inhibition would be necessary to ascertain the compound's activity against these enzyme classes. nih.govnih.gov Without such studies, the enzymatic targets of this compound remain unknown.
Many bioactive compounds exert their effects by binding to cellular receptors. Receptor binding assays are fundamental for discovering and characterizing these interactions. There is currently no available data from receptor binding assays for this compound. Consequently, it is not known whether this compound interacts with any specific receptors, what its binding affinity might be, or if it acts as an agonist or antagonist.
Understanding the specific molecular interactions between a ligand and its protein target is key to rational drug design and optimization. Techniques like X-ray crystallography and computational molecular docking are used to visualize and analyze these interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govcambridgemedchemconsulting.com While studies on structurally related aminopyrimidine compounds have detailed such interactions nih.gov, no similar analyses have been published for this compound. This information is vital for explaining the structural basis of the compound's (currently unknown) biological activity.
Elucidation of Cellular Pathway Modulation in In Vitro Systems
Once a molecular target is identified, the next step is to understand how interaction with this target modulates cellular pathways in controlled in vitro environments, such as cell cultures.
Bioactive compounds can significantly alter signal transduction pathways, leading to various cellular responses. Research in this area would involve treating specific cell lines with this compound and then analyzing key signaling proteins to see if their activity or phosphorylation status changes. No studies have been published that investigate the effect of this compound on any known signaling cascades.
To gain a broader view of a compound's cellular effects, global changes in gene expression (transcriptomics) and protein levels (proteomics) can be analyzed. nih.gov These powerful techniques can reveal which cellular pathways are perturbed by the compound and can help in formulating hypotheses about its mechanism of action. researchgate.net At present, there are no available gene expression or proteomic datasets from cells or tissues treated with this compound.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. A comprehensive search of available scientific literature and research databases has revealed no specific studies or data pertaining to this particular compound.
The investigation into the molecular mechanisms, biological target interactions, and preclinical cell-based assays of "this compound" has not been documented in the accessible scientific domain. Consequently, there is no information available regarding:
Mechanistic Studies in Preclinical Cell-Based Assays: No records exist of phenotypic screening methodologies being applied to assess cellular responses to this compound. Furthermore, there are no investigations into the molecular mechanisms that might underlie any cellular phenotypes, such as cell cycle modulation or apoptosis induction.
Structure-Mechanism Relationship (SMR) Studies: There is no available research exploring the relationship between the chemical structure of this compound and its potential biological or molecular mechanisms.
Therefore, the requested article, with its specific outline focusing on the detailed investigation of "this compound," cannot be created. The foundational research required to address the specified sections and subsections does not appear to have been published.
Advanced Chemical Reactivity and Transformation Studies of the Pyrimidine Core
Functional Group Interconversions and Derivatization Reactions
The presence of multiple reactive sites on the 4-benzylsulfanyl-6-methylpyrimidin-2-amine scaffold allows for a wide range of functional group interconversions and derivatization reactions. These transformations are crucial for developing structure-activity relationships (SAR) in medicinal chemistry and for creating novel materials. nih.gov The primary sites for such modifications are the exocyclic amino group and the benzylsulfanyl moiety.
Reactions of the 2-Amino Group: The 2-amino group is a potent nucleophile and can undergo various transformations. ijpsjournal.com These include acylation with acid chlorides or anhydrides to form amides, and reactions with aldehydes or ketones to yield Schiff bases. Furthermore, the amino group can be alkylated, although controlling the degree of alkylation can be challenging. mdpi.com These derivatizations are fundamental in modifying the compound's electronic properties and steric profile. researchgate.netresearchgate.net
Reactions of the 4-Benzylsulfanyl Group: The sulfur atom of the thioether is susceptible to oxidation, providing a pathway to derivatives with different electronic and solubility characteristics. Mild oxidation, typically with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would yield the corresponding sulfoxide (B87167). Further oxidation under stronger conditions can produce the sulfone. researchgate.net The benzylsulfanyl group can also be cleaved under various reductive conditions.
Another critical reaction is the displacement of the benzylsulfanyl group (or more readily, the corresponding sulfone) via nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring is electron-deficient, particularly at the 4- and 6-positions, facilitating attack by nucleophiles. Oxidation of the thioether to the electron-withdrawing sulfone group significantly enhances the leaving group ability, allowing for substitution by amines, alkoxides, and other nucleophiles to generate diverse 4-substituted pyrimidine libraries. researchgate.net
| Reagent/Condition | Functional Group Targeted | Product Type | Representative Transformation Example |
| Acetic Anhydride | 2-Amino Group | 2-Acetamido derivative | 2-Aminopyrimidines react to form 2-acetamidopyrimidines. researchgate.net |
| Substituted Aldehyde | 2-Amino Group | Schiff Base (Imine) | Condensation reactions are common for aminopyrimidines. |
| m-CPBA (1 equiv.) | 4-Benzylsulfanyl Group | Sulfoxide | Oxidation of thioethers to sulfoxides. |
| m-CPBA (>2 equiv.) | 4-Benzylsulfanyl Group | Sulfone | Stronger oxidation yields the sulfone. |
| Amines (after oxidation to sulfone) | 4-Benzylsulfonyl Group | 4-Amino derivative | SNAr displacement of the sulfonyl group by various amines. researchgate.net |
| Sodium Alkoxide | 4-Benzylsulfonyl Group | 4-Alkoxy derivative | SNAr displacement by alkoxides. |
Exploration of Novel Synthetic Reactions Involving the Pyrimidine Ring System
Modern synthetic methodologies have greatly expanded the toolkit for modifying heterocyclic cores like pyrimidine. These novel reactions enable the creation of complex molecular architectures that are otherwise difficult to access.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. While the target molecule itself is not primed for direct cross-coupling, its synthesis likely proceeds from a halogenated precursor, such as 2-amino-4-chloro-6-methylpyrimidine (B145687). This intermediate is an excellent substrate for reactions like Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of a vast array of substituents at the 4-position before the final installation of the benzylsulfanyl group. mdpi.com
Ring Transformation and Rearrangement: The pyrimidine ring, under certain conditions, can undergo cleavage and rearrangement to form other heterocyclic systems. rsc.org For instance, a "deconstruction-reconstruction" strategy has been reported where pyrimidines are converted to N-arylpyrimidinium salts, which can be cleaved and subsequently recyclized with different reagents (e.g., hydrazines, hydroxylamine) to yield diverse azoles like pyrazoles and oxazoles. nih.gov Such strategies offer a unique approach to scaffold hopping and molecular diversification starting from a common pyrimidine core. Acid-catalyzed ring cleavage has also been observed in certain pyrimidine derivatives, leading to the formation of entirely different heterocyclic structures. rsc.orgrsc.org
| Reaction Type | Precursor/Intermediate | Key Reagents | Product Scaffold | Research Finding |
| Suzuki Coupling | 2-Amino-4-chloro-6-methylpyrimidine | R-B(OH)₂, Pd catalyst, Base | 2-Amino-4-aryl-6-methylpyrimidine | Efficient C-C bond formation to introduce aryl or heteroaryl groups at the C4 position. mdpi.com |
| Deconstruction-Reconstruction | N-Arylpyrimidinium salt | Hydrazine | Pyrazole | Pyrimidine ring cleavage followed by recyclization allows for transformation into different five-membered heterocycles. nih.gov |
| Biginelli-like Reactions | N/A (for synthesis) | β-dicarbonyl, Aldehyde, (Thio)urea | Dihydropyrimidin(thi)one | A foundational multicomponent reaction for building the pyrimidine core, which can be adapted for novel derivatives. mdpi.com |
| Acid-Catalyzed Ring Cleavage | 4-(o-Aminophenylthio)pyrimidine | Acid | Benzothiazole derivative | Certain substituted pyrimidines undergo ring opening and recyclization under acidic conditions. rsc.org |
Photochemical and Electrochemical Reactivity of Pyrimidine Derivatives
The introduction of chromophores and redox-active moieties can impart specific photochemical and electrochemical properties to pyrimidine derivatives.
Photochemical Reactivity: The pyrimidine core itself can participate in photochemical reactions. Unsubstituted pyrimidines and their derivatives are known to undergo [2+2] photocycloaddition reactions. While specific data on this compound is unavailable, the general behavior of the pyrimidine ring suggests potential reactivity upon UV irradiation, possibly leading to dimerization or cycloaddition with other unsaturated compounds. The presence of the benzylsulfanyl group, containing an aromatic ring, adds a significant chromophore that could influence the molecule's photochemical behavior.
Electrochemical Reactivity: The electrochemical behavior of pyrimidines is of interest for developing sensors and understanding biological redox processes. The pyrimidine ring is electrochemically active and can be reduced. Studies on related compounds, such as 2-pyrimidinethiols, have shown that the sulfur moiety is also redox-active and can be oxidized. researchgate.net For this compound, one would anticipate potential oxidation events at the sulfur atom of the thioether and possibly at the amino group or the pyrimidine ring itself under more forcing conditions. The exact potentials and mechanisms would require specific experimental investigation using techniques like cyclic voltammetry.
Solid-Phase Organic Synthesis (SPOS) Applications for Scaffold Diversification
Solid-phase organic synthesis (SPOS) is a high-throughput technique widely used in combinatorial chemistry and drug discovery to generate large libraries of related compounds. The pyrimidine scaffold is well-suited for SPOS.
While a specific SPOS protocol for this compound has not been described, general strategies for related 2-amino-4-substituted pyrimidines can be readily adapted. A typical approach might involve anchoring a precursor molecule to a solid support (e.g., Wang resin). url.edunih.gov For instance, a resin-bound β-ketoester could be condensed with guanidine (B92328) to form a resin-bound 2-amino-6-methylpyrimidin-4-ol. The hydroxyl group could then be converted to a leaving group (e.g., a chloride) and subsequently displaced by benzyl (B1604629) mercaptan. Cleavage from the resin would then release the final product.
Alternatively, diversification can be achieved by treating a resin-bound 2-amino-4-chloro-6-methylpyrimidine with a library of different thiols, amines, or other nucleophiles. This approach allows for the rapid synthesis of a multitude of analogs with varying substituents at the 4-position, facilitating efficient exploration of the chemical space around the core scaffold. url.edunih.gov
Future Research Directions and Unexplored Avenues for 4 Benzylsulfanyl 6 Methylpyrimidin 2 Amine Research
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. nih.govrndsystems.com For a compound like 4-Benzylsulfanyl-6-methylpyrimidin-2-amine, where specific data is limited, AI and ML can be particularly powerful tools.
Predictive Modeling of Bioactivity: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on large datasets of known pyrimidine (B1678525) derivatives to predict the potential biological activities of this compound. mdpi.comnih.gov By analyzing the structural features of the molecule, these models could suggest potential protein targets and predict its efficacy, toxicity, and pharmacokinetic properties. This in silico screening can prioritize experimental studies and reduce the time and cost of research.
Optimization of Synthetic Routes: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways for this compound and its analogs. mdpi.com These algorithms can analyze vast reaction databases to identify the most efficient reagents, catalysts, and reaction conditions, potentially leading to higher yields and more sustainable synthetic processes. growingscience.com
De Novo Design of Analogs: Generative AI models can be employed to design novel analogs of this compound with improved biological activity or desired physicochemical properties. By learning from the structural features of known active compounds, these models can generate new molecular structures that are likely to have enhanced therapeutic potential.
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
While general methods for pyrimidine synthesis are well-established, there is always a need for more efficient, selective, and sustainable synthetic routes. growingscience.commdpi.com Research in this area for this compound could focus on:
Catalytic Methods: The development of novel catalytic systems, such as those using transition metals or nanocatalysts, could offer more efficient and environmentally friendly ways to synthesize the target compound and its derivatives. rsc.org These methods often provide higher yields, shorter reaction times, and greater functional group tolerance compared to traditional synthetic approaches. researchgate.net
Multicomponent Reactions: Investigating one-pot, multicomponent reactions (MCRs) for the synthesis of the this compound scaffold could significantly improve synthetic efficiency. nih.gov MCRs allow for the construction of complex molecules from simple starting materials in a single step, reducing the number of purification steps and waste generation.
Flow Chemistry: The application of continuous flow chemistry could enable the scalable and automated synthesis of this compound. Flow reactors offer precise control over reaction parameters, leading to improved safety, reproducibility, and the potential for rapid library synthesis of analogs for structure-activity relationship (SAR) studies.
Expansion of Biological Target Space and Deeper Mechanistic Understanding
The broad biological activity of pyrimidine derivatives suggests that this compound could interact with a variety of biological targets. gsconlinepress.comwikipedia.org Future research should aim to:
High-Throughput Screening: Subjecting this compound to high-throughput screening against a diverse panel of biological targets, such as kinases, proteases, and GPCRs, could uncover novel therapeutic applications.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. Techniques such as molecular docking, crystallography, and various biochemical and cellular assays can elucidate the binding mode and functional consequences of target engagement. researchgate.netnih.gov
Exploration of Underexplored Therapeutic Areas: Given the diverse activities of pyrimidines, research could extend beyond the common areas of cancer and infectious diseases. For instance, the potential of this compound in areas like neurodegenerative diseases, metabolic disorders, or autoimmune diseases could be explored. nih.gov
Applications in Chemical Probes and Tool Compound Development
Chemical probes are essential tools for studying biological processes. The unique structure of this compound could be leveraged for the development of such probes.
Fluorescent Probes: By incorporating a fluorophore into the structure of this compound, it could be converted into a fluorescent probe for imaging its biological target within living cells. bohrium.comfrontiersin.orgnih.govnih.govrsc.org This would provide valuable insights into the subcellular localization and dynamics of the target protein.
Affinity-Based Probes: The compound could be modified with a reactive group or a tag to create an affinity-based probe for target identification and validation. These probes can be used in techniques like affinity chromatography or chemical proteomics to isolate and identify the binding partners of the compound.
PET Ligands: With appropriate radiolabeling, derivatives of this compound could be developed as positron emission tomography (PET) ligands for in vivo imaging of their targets in preclinical and clinical settings. nih.gov
Potential Research in Non-Biological Applications (e.g., materials science, catalysis)
The applications of pyrimidine derivatives are not limited to the biological realm. Their unique electronic and structural properties make them attractive for various non-biological applications.
Materials Science: Pyrimidine-containing compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alfa-chemistry.com The electron-deficient nature of the pyrimidine ring can be beneficial for creating materials with desirable electronic properties. The specific substituents on this compound could be tuned to optimize its performance in such applications.
Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands for metal catalysts. scbt.com Therefore, this compound and its derivatives could be explored as ligands in various catalytic transformations, potentially leading to the development of new and efficient catalytic systems.
Q & A
Q. What are the recommended synthetic routes for 4-Benzylsulfanyl-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?
Answer: The synthesis of pyrimidin-2-amine derivatives typically involves multi-step organic reactions. For example:
- Nucleophilic substitution : Introduce benzylsulfanyl groups via thiol intermediates under alkaline conditions.
- Coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura coupling) to attach aryl or alkyl groups to the pyrimidine core.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity.
Key optimization parameters include temperature control (60–100°C for substitution reactions), solvent selection (DMF for polar intermediates), and catalyst loading (1–5 mol% Pd). Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/ethyl acetate) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm, pyrimidine C2-amine at δ 159–162 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 272.1024 for CHNS).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
Cross-reference spectral data with computational predictions (e.g., Gaussian DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and biological targets of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electron-deficient pyrimidine C4/C6 positions).
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases or enzymes (e.g., EGFR or acetylcholinesterase).
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å).
Validate predictions with experimental assays (e.g., enzyme inhibition IC measurements) .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in pyrimidin-2-amine derivatives?
Answer:
- Crystallization : Grow crystals via slow evaporation (e.g., dichloromethane/methanol 1:1) at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Solve structures with SHELX-97, achieving R-factors < 0.05. Key metrics include bond lengths (C–S: 1.75–1.80 Å) and dihedral angles (pyrimidine-benzyl plane: 15–30°).
SC-XRD confirms regioisomerism and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing the amine group) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO) at C4/C6.
- Biological assays : Test antimicrobial activity (MIC via broth dilution) or cytotoxicity (MTT assay on cancer cell lines, e.g., MCF-7).
- Data analysis : Use multivariate regression to correlate logP values (2.5–3.5) with bioactivity. SAR trends may reveal enhanced activity with lipophilic substituents .
Q. How can researchers optimize reaction yields and selectivity in large-scale syntheses?
Answer:
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Grignard additions) to improve heat dissipation.
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, stoichiometry).
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring.
Case study: A DoE approach increased yields from 65% to 88% by adjusting Pd(OAc) loading from 2% to 3.5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
